molecular formula C6H5ClN2O2 B11814149 4-Amino-5-chloropicolinic acid

4-Amino-5-chloropicolinic acid

Cat. No.: B11814149
M. Wt: 172.57 g/mol
InChI Key: RHSFDYVZNVOABQ-UHFFFAOYSA-N
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Description

4-Amino-5-chloropicolinic acid is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4th position and a chlorine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving catalytic processes and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of picolinic acid, such as nitro-picolinic acids, dechlorinated picolinic acids, and substituted picolinic acids .

Scientific Research Applications

4-Amino-5-chloropicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 4-Amino-6-chloropicolinic acid
  • 4-Amino-3,5,6-trichloropicolinic acid
  • 2-Amino-5-chlorophenol

Comparison: 4-Amino-5-chloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring. Compared to 4-Amino-6-chloropicolinic acid, it has the chlorine atom at a different position, which can lead to different chemical reactivity and biological activity. Similarly, 4-Amino-3,5,6-trichloropicolinic acid has multiple chlorine atoms, which significantly alters its properties and applications .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-amino-5-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11)

InChI Key

RHSFDYVZNVOABQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Cl)N

Origin of Product

United States

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